LAT1 Transporter Inhibition: Potency of 5-Benzyloxy Substitution
The 5-benzyloxy substitution confers significantly enhanced inhibitory potency against the L-type amino acid transporter 1 (LAT1), a key anticancer drug target. In a head-to-head comparison of the four isomeric benzyloxy-L-tryptophans (4-, 5-, 6-, and 7-), the 5-substituted derivative demonstrated the highest potency [1].
| Evidence Dimension | LAT1 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 19 μM |
| Comparator Or Baseline | 4-benzyloxy-L-tryptophan, 6-benzyloxy-L-tryptophan, 7-benzyloxy-L-tryptophan |
| Quantified Difference | 5-substituted derivative is the most potent among the four isomers; others have lower or unreported potency. |
| Conditions | Inhibition of [³H]-L-leucine uptake in HT-29 human colon carcinoma cells |
Why This Matters
This directly quantifies that the 5-position benzyloxy substitution is superior for LAT1 inhibition, making the compound a preferred choice for developing anticancer agents targeting this transporter.
- [1] ETH Zurich Research Collection. (2022). The Evaluation of l-Tryptophan Derivatives as Inhibitors of the l-Type Amino Acid Transporter LAT1 (SLC7A5). View Source
